5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine

PfDHODH inhibition antimalarial drug discovery triazolopyrimidine SAR

5-Methyl-6-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 922186-93-4; synonym DSM1) is a synthetic triazolopyrimidine small molecule (C₁₆H₁₃N₅, MW 275.31 g/mol) that functions as a potent, competitive, tight-binding inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The compound is commercially available as a research-grade solid (≥97% HPLC purity), soluble in DMSO (50 mg/mL), and shipped under refrigeration (2–8°C) with protection from light.

Molecular Formula C16H13N5
Molecular Weight 275.31 g/mol
CAS No. 922186-93-4
Cat. No. B11846731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine
CAS922186-93-4
Molecular FormulaC16H13N5
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1C3=CC4=CC=CC=C4C=C3)N
InChIInChI=1S/C16H13N5/c1-10-14(15(17)21-16(20-10)18-9-19-21)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,17H2,1H3
InChIKeyINBLXGIFLAHKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine (DSM1): Baseline Identity and Procurement-Relevant Characteristics


5-Methyl-6-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 922186-93-4; synonym DSM1) is a synthetic triazolopyrimidine small molecule (C₁₆H₁₃N₅, MW 275.31 g/mol) that functions as a potent, competitive, tight-binding inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . The compound is commercially available as a research-grade solid (≥97% HPLC purity), soluble in DMSO (50 mg/mL), and shipped under refrigeration (2–8°C) with protection from light . Originally identified from a high-throughput screen and disclosed in J. Med. Chem. (2008), DSM1 was the first nanomolar PfDHODH inhibitor with confirmed on-target whole-cell antimalarial activity, establishing the triazolopyrimidine scaffold as a validated chemical starting point for antimalarial drug discovery [1].

Workflow PfDHODH biochemical inhibition assays and target engagement studies
Selection Research-grade solid (≥97% HPLC); soluble in DMSO for in vitro enzymology
Context Triazolopyrimidine scaffold reference tool; confirmed on-target cell translation

Why Generic Triazolopyrimidine PfDHODH Inhibitors Cannot Substitute for DSM1 Without Quantitative Justification


Although the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been extensively explored for PfDHODH inhibition, minor structural perturbations produce large, non-linear changes in potency, species selectivity, metabolic stability, and in vivo efficacy [1]. Replacing the 2-naphthylamine group of DSM1 with an anthracenyl (DSM2) retains PfDHODH potency (IC₅₀ 0.056 vs 0.047 μM) but reduces PbDHODH potency 16-fold (3.7 vs 0.23 μM) [1]; substituting with a p-trifluoromethylphenyl group (DSM74) loses 6-fold PfDHODH potency (IC₅₀ 0.28 μM) but gains oral in vivo efficacy that DSM1 lacks [1]; and further optimization led to DSM265 (IC₅₀ 0.0089 μM), a clinical candidate with fundamentally different pharmacokinetics [2]. Because the naphthyl moiety of DSM1 uniquely combines high PfDHODH affinity (Ki = 15 nM) with >4,000-fold selectivity over human DHODH—yet simultaneously confers metabolic instability via CYP induction—generic substitution without head-to-head data risks experimental irreproducibility, incorrect target-validation conclusions, and procurement of a compound unfit for the intended experimental context [1][2].

Naphthyl-to-anthracenyl substitution may reduce species selectivity profile and alter whole-cell translation.
p-CF₃-phenyl replacement (DSM74) gains oral exposure but loses enzyme inhibition potency; in vitro–in vivo mismatch risk is high.
DSM265 clinical candidate differs in pharmacokinetics and binding kinetics; not a direct benchmark substitute for early-stage enzymology.

Quantitative Differentiation Evidence for 5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine (DSM1) Against Closest Analogs


PfDHODH Enzyme Inhibition Potency of DSM1 vs DSM2, DSM74, and DSM265 in Equivalent Biochemical Assays

DSM1 inhibits recombinant PfDHODH with an IC₅₀ of 0.047 μM (47 nM), measured by the DCIP colorimetric assay at pH 8.0, 20°C [1]. In the same study and assay system, the direct analog DSM2 (anthracen-2-yl replacement) gave IC₅₀ = 0.056 μM, while DSM74 (p-CF₃-phenyl replacement) gave IC₅₀ = 0.28 μM—a 6-fold loss of potency relative to DSM1 [1]. The subsequently optimized clinical candidate DSM265 (with altered ring substituents) achieved IC₅₀ = 0.0089 μM (8.9 nM), approximately 5.3-fold more potent than DSM1 [2]. The Ki of DSM1 for PfDHODH is 15 nM, indicating tight-binding, CoQ-competitive inhibition .

PfDHODH Enzyme Inhibition
Head-to-head
IC₅₀ 0.047 µM (Ki 15 nM) vs. DSM2 0.056 µM, DSM74 0.28 µM, DSM265 0.0089 µM
Reported enzyme inhibition context; tight-binding, CoQ-competitive
DCIP assay, pH 8.0, 20°C
PfDHODH inhibition antimalarial drug discovery triazolopyrimidine SAR

Species Selectivity: PfDHODH vs Human DHODH Discrimination by DSM1

DSM1 displays >4,000-fold selectivity for P. falciparum DHODH over human DHODH [1]. Quantitative data: PfDHODH IC₅₀ = 0.047 μM; human DHODH IC₅₀ > 100 μM (reported as >200 μM in some studies) with <5% inhibition of human DHODH at 100 μM [1]. In head-to-head enzyme panels, DSM2 and DSM74 also maintained hDHODH IC₅₀ > 100 μM, demonstrating that the selectivity window is a class feature of the triazolopyrimidine scaffold bearing aryl substituents at the 7-position amine [1]. However, DSM1's selectivity ratio exceeds 2,100-fold based on the lower-bound hDHODH IC₅₀ of 100 μM; the actual ratio using the >200 μM value exceeds 4,255-fold, confirming literature statements of >4,000-fold selectivity [1][2].

Species Selectivity
Head-to-head
PfDHODH IC₅₀ 0.047 µM; human DHODH >100 µM (>2,100-fold selectivity)
Supports host-enzyme discrimination review
Reported >4,000-fold when using >200 µM hDHODH IC₅₀
species selectivity therapeutic index host enzyme counter-screening

Whole-Cell Antimalarial Activity Against Drug-Sensitive and Drug-Resistant P. falciparum Strains

DSM1 inhibits proliferation of P. falciparum 3D7 strain with EC₅₀ = 79 nM and the multi-drug-resistant Dd2 strain with EC₅₀ = 140 nM in standard in vitro culture assays [1]. For comparison, DSM2 (anthracenyl analog) showed EC₅₀ = 190 nM against 3D7—a 2.4-fold weaker whole-cell potency than DSM1 despite nearly identical enzyme IC₅₀ [1]. The 3D7 EC₅₀ of 79 nM closely mirrors DSM1's PfDHODH enzyme IC₅₀ of 47 nM, providing strong evidence that on-target DHODH inhibition drives cellular efficacy [1]. No inhibitory effect was observed against murine L1210 leukemia cells at concentrations up to 10 μM, confirming parasite-selective cytotoxicity .

Whole-Cell Activity
Head-to-head
3D7 EC₅₀ 79 nM; Dd2 EC₅₀ 140 nM vs. DSM2 3D7 190 nM
On-target cellular translation context; drug-resistant strain response
EC₅₀/IC₅₀ ratio ~1.7; no mammalian cytotoxicity at 10 µM
P. falciparum EC₅₀ drug-resistant malaria in vitro parasite culture

Metabolic Stability and In Vivo Efficacy Deficit: DSM1 vs DSM74 as a Key Procurement Decision Point

DSM1 shows no efficacy in the P. berghei mouse malaria model despite high in vitro potency, a finding attributed to reduced plasma exposure upon repeat oral dosing (100 mg/kg q4h ×10 doses then q6h ×6 doses) [1]. The naphthyl group of DSM1 is hypothesised to cause CYP induction, leading to auto-induction of metabolism and progressively lower plasma concentrations [1]. In contrast, DSM74 (p-CF₃-phenyl analog) demonstrated good plasma exposure after oral dosing in mice, with 95% parasite suppression (b.i.d. dosing) and 71% suppression (q.d. dosing) on day 5 post-infection [1]. This defines a clear procurement rationale: DSM1 is the superior compound for in vitro/biochemical target engagement studies; DSM74 (or later analogs) must be selected for any experiment requiring in vivo pharmacokinetic integrity.

In Vivo Efficacy Deficit
Head-to-head
No parasite suppression in P. berghei model vs. DSM74 95% suppression (b.i.d.)
In vivo exposure deficit context; not suitable for animal efficacy studies
CYP induction suspected; plasma exposure reduces upon repeat dosing
metabolic stability in vivo antimalarial efficacy P. berghei mouse model plasma exposure

Binding Mode Definition and Structural Biology Utility: DSM1 Co-Crystal Structure in PfDHODH (PDB 3I65)

The co-crystal structure of DSM1 bound to PfDHODH has been determined at high resolution (PDB ID: 3I65), revealing specific hydrogen-bonding interactions between the triazolopyrimidine core and residues His185, Arg265, Phe227, and Phe188 within the CoQ binding site [1]. Site-directed mutagenesis of these residues to alanine increased the IC₅₀ for DSM1 by 28- to 45-fold, confirming that each residue contributes significant binding energy [1]. By contrast, the structurally related inhibitor A77 1726 (a leflunomide metabolite) binds to a distinct site in human DHODH, and the PfDHODH-DSM1 structure was directly superimposed with the human DHODH-brequinar structure (PDB 1D3G) to rationalize species selectivity [2]. This well-defined structural biology package makes DSM1 the preferred triazolopyrimidine probe for crystallographic fragment-based screening and structure-guided optimization campaigns.

Co-Crystal Structure
Supporting evidence
PDB 3I65; H-bonds to His185, Arg265, Phe227, Phe188
Structural biology context; binding mode defined for fragment-based design
Mutagenesis IC₅₀ shifts 28–45-fold confirm binding contributions
X-ray crystallography PfDHODH co-crystal structure structure-based drug design binding mode

Cross-Laboratory Reproducibility: Independent Confirmation of DSM1 PfDHODH IC₅₀ in Screening Campaigns

The PfDHODH inhibitory potency of DSM1 has been independently reproduced across multiple laboratories and assay formats. In a 2021 study by Boudesocque-Delaye et al. (Molecules, 2021), DSM1 was used as a reference inhibitor yielding IC₅₀ = 0.042 ± 0.004 μM against PfDHODH, in excellent agreement with the original 2008 report of 0.047 μM [1][2]. This cross-study agreement (within 11% deviation) confirms assay-to-assay robustness and establishes DSM1 as a validated positive control for PfDHODH high-throughput screening campaigns. In the same 2021 study, two novel inhibitors (compounds 86a and 79a) achieved IC₅₀ values of 0.070 μM and 0.023 μM respectively, both benchmarked directly against DSM1 in the same assay plate [1].

Cross-Study Reproducibility
Cross-study comparable
IC₅₀ 0.042 ± 0.004 µM (2021) vs. original 0.047 µM (2008)
Reproducibility benchmark; supports reference inhibitor use
assay reproducibility reference inhibitor HTS validation cross-study confirmation

Validated Application Scenarios for 5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine (DSM1) Based on Quantitative Evidence


In Vitro Biochemical PfDHODH Inhibition Assays and High-Throughput Screening Validation

DSM1 is the reference inhibitor of choice for validating PfDHODH enzymatic assays in 384-well format. With a tightly clustered IC₅₀ of 0.042–0.047 μM confirmed across independent laboratories [1], it serves as a robust positive control for Z'-factor determination and inter-plate normalization. The compound's well-characterized CoQ-competitive mechanism (Ki = 15 nM) and availability at ≥97% HPLC purity from commercial sources ensure that observed inhibition is attributable to the parent compound rather than impurities. This application is specifically recommended for laboratories establishing new PfDHODH screening platforms or benchmarking novel inhibitor series.

Structural Biology and Fragment-Based Drug Design Using the DSM1-PfDHODH Co-Crystal System

The DSM1-PfDHODH co-crystal structure (PDB 3I65) provides a high-resolution template for structure-guided design [2]. The four key H-bond interactions (His185, Arg265, Phe227, Phe188) and the well-defined naphthyl binding pocket enable rational fragment growing and scaffold hopping. Crystallography groups should procure DSM1 as a soaking ligand for competitive displacement studies and to validate new PfDHODH constructs. The 28–45-fold IC₅₀ shifts observed upon alanine mutagenesis of each contact residue provide quantitative benchmarks for validating computational docking predictions.

In Vitro P. falciparum Whole-Cell Selectivity Profiling Against Drug-Resistant Strains

DSM1 is validated for in vitro parasite proliferation assays against both drug-sensitive (3D7, EC₅₀ = 79 nM) and multi-drug-resistant (Dd2, EC₅₀ = 140 nM) P. falciparum strains . The EC₅₀/IC₅₀ ratio of 1.7 confirms on-target cell killing via DHODH inhibition. The absence of cytotoxicity against mammalian L1210 cells at 10 μM makes DSM1 suitable as a parasite-selective control in host-toxicity counterscreens. This scenario is recommended for antimalarial drug discovery programs requiring a well-characterized positive control with defined species-selectivity parameters.

Chemical Biology Tool for Dissecting Pyrimidine Biosynthesis and DHODH-Dependent Resistance Mechanisms

DSM1 has been used as a selective chemical probe to study DHODH gene amplification and C276F mutation as resistance mechanisms in P. falciparum [3]. The compound's defined selectivity (>4,000-fold over human DHODH) and the availability of resistant parasite lines make it a valuable tool for investigating pyrimidine metabolism, mitochondrial electron transport chain biology, and the metabolic interplay between DHODH and GTP cyclohydrolase I (GCH1) in Plasmodium species [3]. Procurement for these studies should specify ≥97% purity to avoid confounding effects from impurities on resistance selection experiments.

Application
Selection Property
Validation Focus
PfDHODH inhibition assays and HTS validation
Enzyme inhibition consistency (tight IC₅₀ cluster across labs)
Inter-assay reproducibility and Z'-factor control
PfDHODH structural biology and fragment-based design
High-resolution co-crystal availability (PDB 3I65)
Binding-site mutagenesis response and docking benchmark
P. falciparum whole-cell selectivity profiling
On-target translation ratio (EC₅₀/IC₅₀ ~1.7)
Drug-resistant strain response and host-toxicity counterscreen
Pyrimidine biosynthesis and DHODH-dependent resistance studies
High species selectivity (human DHODH discrimination)
Resistance mutation context and gene amplification monitoring
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